molecular formula C11H17NO2S B12969783 Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate

Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate

Cat. No.: B12969783
M. Wt: 227.33 g/mol
InChI Key: HTVSWHSHZPEVRS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate is an organic compound with a unique structure that includes a thiophene ring substituted with amino, isobutyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with reagents that introduce the amino, isobutyl, and methyl groups. One common method involves the use of thiophene-3-carboxylate as a starting material, which undergoes a series of reactions including alkylation, amination, and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

methyl 2-amino-4-methyl-5-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-6(2)5-8-7(3)9(10(12)15-8)11(13)14-4/h6H,5,12H2,1-4H3

InChI Key

HTVSWHSHZPEVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)CC(C)C

Origin of Product

United States

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